6-Bromo-3-tert-butylimidazo[1,2-a]pyridine is a novel compound belonging to the imidazo[1,2-a]pyridine family, characterized by the presence of a bromine atom and a tert-butyl group attached to its core structure. This compound is gaining attention for its potential biological properties and applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is with a molecular weight of 253.14 g/mol.
The compound is classified as a heterocyclic organic compound, specifically an imidazo[1,2-a]pyridine derivative. It can be synthesized through bromination processes involving 3-tert-butylimidazo[1,2-a]pyridine as the precursor. The unique structural features of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine contribute to its distinct chemical and biological properties, making it a subject of interest in scientific research.
The synthesis of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine typically involves the bromination of 3-tert-butylimidazo[1,2-a]pyridine. This reaction can be performed under controlled conditions to ensure selective bromination at the desired position. The general steps include:
Alternative methods for synthesizing imidazo[1,2-a]pyridines may include transition metal-catalyzed reactions or metal-free oxidation processes, which are increasingly being explored for their efficiency and environmental benefits .
The molecular structure of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine can be represented using various notations:
The structure consists of a fused imidazole and pyridine ring system with specific substituents that influence its reactivity and biological activity. The presence of the bromine atom and tert-butyl group significantly alters its electronic properties compared to other derivatives without these substituents.
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine can participate in various chemical reactions:
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, while oxidizing agents like potassium permanganate may facilitate oxidation processes. The outcomes depend on the choice of reagents and reaction conditions employed during the synthesis .
The mechanism of action for 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets within biological systems. Research suggests that the structural components—particularly the bromine atom and tert-butyl group—play crucial roles in determining binding affinity and selectivity towards these targets.
While detailed pathways are still being investigated, it is hypothesized that derivatives of this compound may inhibit enzymes or modulate receptor activity related to various disease states. This potential makes it a candidate for further exploration in drug development .
Property | Value |
---|---|
Molecular Formula | C11H13BrN2 |
Molecular Weight | 253.14 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The physical properties are essential for understanding how this compound behaves under different conditions, influencing its applications in research and industry .
6-Bromo-3-tert-butylimidazo[1,2-a]pyridine has several applications across various scientific fields:
The imidazo[1,2-a]pyridine (IP) scaffold represents one of the most versatile "drug prejudice" heterocyclic systems in medicinal chemistry, distinguished by its broad therapeutic applications and presence in clinically validated drugs. Early milestones featured simple IP derivatives like zolpidem (GABAA agonist for insomnia) and alpidem (anxiolytic), which established the scaffold’s capacity for central nervous system (CNS) modulation [1]. Subsequent drug development exploited the IP core’s synthetic flexibility and target promiscuity, leading to zolimidine (gastroprotective agent) and olprinone (phosphodiesterase III inhibitor for heart failure) [1] [8]. By the 2010s, IP derivatives entered oncology and infectious disease pipelines, exemplified by telacebec (Q203), a cytochrome bcc oxidase inhibitor targeting Mycobacterium tuberculosis currently in Phase II trials. This compound leverages the IP scaffold’s ability to disrupt oxidative phosphorylation in drug-resistant strains [4].
Recent innovations focus on strategic functionalization to optimize pharmacology. For instance, IP-based c-Met kinase inhibitors (e.g., Compound 31, IC₅₀ = 12.8 nM) demonstrate >78-fold selectivity over other kinases by incorporating 3-sulfonylpyridine groups to enhance target binding [7]. Similarly, cholinesterase inhibitors like 2h (AChE IC₅₀ = 79 µM) and 2j (BChE IC₅₀ = 65 µM) use biphenyl and dichlorophenyl substituents at the C3 position to engage peripheral anionic sites [8]. These advances underscore the IP scaffold’s adaptability across diverse target classes.
Table 1: Clinically Significant Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Area | Key Structural Features | Clinical Status |
---|---|---|---|
Zolpidem | Insomnia | 2-(N,N-Dimethylcarbamoyl)-6-methylphenyl at C6 | Marketed (since 1988) |
Telacebec (Q203) | Tuberculosis | 3-Cyclohexylmethyl-7-methoxy group | Phase II |
Alpidem | Anxiety | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide | Marketed (withdrawn) |
Compound 31 [7] | Oncology (c-Met inhibition) | 3-((1H-Pyrrolo[3,2-c]pyridin-1-yl)sulfonyl) group | Preclinical |
The pharmacological profile of IP derivatives is exquisitely sensitive to substituent effects, where strategic halogenation and alkylation modulate electronic, steric, and metabolic properties. Bromination at the C6 position (e.g., 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine, CAS 1550404-57-3) enhances electrophilic character, facilitating cross-coupling reactions for further derivatization while improving membrane permeability [2] [5]. Concurrently, the bulky tert-butyl group at C3 induces steric constraints that favor selective target engagement. X-ray crystallography studies confirm that tert-butyl-functionalized IPs maintain planarity (torsion angle τ₁ = 0–7°) when paired with rigid adamantyl groups, but adopt twisted conformations (τ₁ = 165–179°) with phenyl rings, directly influencing binding to hydrophobic enzyme pockets [8].
Electronic perturbations from bromine significantly alter photophysical and bioactivity profiles. In 3-arylthioimidazo[1,2-a]pyridines, bromine substitution redshifts absorption maxima (323–328 nm) and enhances molar absorptivity (ε ≈ 0.4–0.9 × 10⁴ M⁻¹cm⁻¹) by stabilizing intramolecular charge transfer (ICT) from C3 to the pyridine core [6]. This electron-withdrawing effect also potentiates anti-tubercular activity; brominated IP carboxamides exhibit MIC₉₀ values of ≤0.006 μM against M. tuberculosis by promoting QcrB inhibition [4]. Similarly, tert-butyl groups improve metabolic stability through steric shielding of vulnerable C–H bonds, as evidenced by in vitro microsomal studies of c-Met inhibitors [7].
Table 2: Impact of C3 and C6 Substituents on Imidazo[1,2-a]pyridine Bioactivity
Substituent Pattern | Key Pharmacological Outcomes | Mechanistic Basis |
---|---|---|
C6-Bromination | • 10-100× potency boost in anti-TB carboxamides [4] • Enables Suzuki coupling for diversification [5] | • Enhanced electrophilicity for target covalent binding • Improved log P (≈2.5–3.5) for membrane penetration |
C3-tert-Butylation | • Selectivity for c-Met kinase (>78-fold vs. other kinases) [7] • Cholinesterase inhibition (IC₅₀ = 65–79 µM) [8] | • Steric occlusion of off-target binding • Stabilization of hydrophobic pocket interactions |
Dual C6-Br + C3-t-Bu | • Synergistic effects on cytotoxicity and metabolic stability [2] [10] | • Combined electronic and steric optimization of drug-likeness |
The synergy between C6-bromine and C3-tert-butyl groups is exemplified in 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine (Molecular Formula: C₁₁H₁₃BrN₂; MW: 253.14 g/mol). Its compact structure (rotatable bonds = 1; topological polar surface area = 25.8 Ų) balances lipophilicity (log P ≈ 3.8) with aqueous solubility, adhering to "beyond Rule of Five" guidelines for challenging targets [2] [10]. This derivative serves as a key synthetic intermediate for anticancer and antimicrobial candidates, enabling rapid SAR exploration via C–C coupling at C6 [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1